N-Ethyl-3-(4-methoxyphenyl)propan-1-amine
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Overview
Description
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine is an organic compound with the molecular formula C12H19NO It is a derivative of propan-1-amine, where the ethyl group is attached to the nitrogen atom, and a methoxyphenyl group is attached to the third carbon of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(4-methoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Isopropylphenyl)propan-1-amine
- 3-(1H-Indazol-1-yl)propan-1-amine
- 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
- 3-(1H-Indol-1-yl)propan-1-amine methanesulfonate
- 2-(1-Naphthyl)propan-2-amine hydrochloride
Uniqueness
N-Ethyl-3-(4-methoxyphenyl)propan-1-amine is unique due to the presence of both an ethyl group and a methoxyphenyl group, which confer specific chemical and biological properties.
Properties
CAS No. |
690211-93-9 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-ethyl-3-(4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-13-10-4-5-11-6-8-12(14-2)9-7-11/h6-9,13H,3-5,10H2,1-2H3 |
InChI Key |
QAFBCCGDOZBQKA-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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